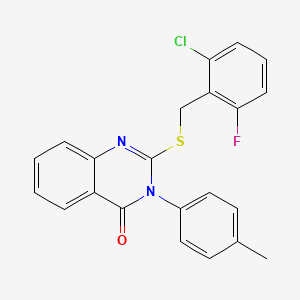

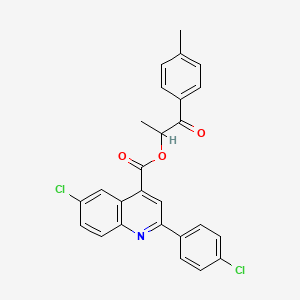

1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-(4-clorofenil)-6-metilquinolina-4-carboxilato de 1-oxo-1-fenilbutan-2-ilo es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un núcleo de quinolina, conocido por su actividad biológica, y una porción de fenilbutanona, que aumenta su versatilidad química.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-(4-clorofenil)-6-metilquinolina-4-carboxilato de 1-oxo-1-fenilbutan-2-ilo normalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de ácido 2-(4-clorofenil)-6-metilquinolina-4-carboxílico con cloruro de 1-oxo-1-fenilbutan-2-ilo en condiciones básicas. La reacción se lleva a cabo generalmente en presencia de una base como trietilamina o piridina, y el producto se purifica mediante recristalización o cromatografía.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar métodos más escalables, como la síntesis de flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción y puede conducir a mayores rendimientos y pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), puede mejorar aún más la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-(4-clorofenil)-6-metilquinolina-4-carboxilato de 1-oxo-1-fenilbutan-2-ilo puede someterse a varios tipos de reacciones químicas, que incluyen:

Oxidación: La porción de fenilbutanona puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: El anillo de quinolina puede reducirse en condiciones específicas para formar derivados de dihidroquinolina.

Sustitución: El átomo de cloro en el anillo fenilo puede sustituirse por otros nucleófilos, como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Nucleófilos como azida de sodio (NaN3) o tiourea en disolventes polares.

Productos principales

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de derivados de dihidroquinolina.

Sustitución: Formación de derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

El 2-(4-clorofenil)-6-metilquinolina-4-carboxilato de 1-oxo-1-fenilbutan-2-ilo tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como compuesto principal para el desarrollo de nuevos agentes terapéuticos.

Industria: Utilizado en el desarrollo de materiales avanzados y sensores químicos.

Mecanismo De Acción

El mecanismo de acción del 2-(4-clorofenil)-6-metilquinolina-4-carboxilato de 1-oxo-1-fenilbutan-2-ilo implica su interacción con dianas moleculares específicas. El núcleo de quinolina puede intercalarse con el ADN, interrumpiendo su función y provocando la muerte celular. Además, el compuesto puede inhibir enzimas clave implicadas en los procesos celulares, ejerciendo así sus efectos biológicos.

Comparación Con Compuestos Similares

Compuestos similares

Ácido 2-(4-clorofenil)-6-metilquinolina-4-carboxílico: Comparte el núcleo de quinolina pero carece de la porción de fenilbutanona.

1-Oxo-1-fenilbutan-2-ilo 3-(4-clorofenil)propanoato: Estructura similar pero con un grupo carboxilato diferente.

Singularidad

El 2-(4-clorofenil)-6-metilquinolina-4-carboxilato de 1-oxo-1-fenilbutan-2-ilo es único debido a sus características estructurales combinadas, que confieren una reactividad química y una actividad biológica distintas.

Propiedades

Número CAS |

355429-71-9 |

|---|---|

Fórmula molecular |

C27H22ClNO3 |

Peso molecular |

443.9 g/mol |

Nombre IUPAC |

(1-oxo-1-phenylbutan-2-yl) 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H22ClNO3/c1-3-25(26(30)19-7-5-4-6-8-19)32-27(31)22-16-24(18-10-12-20(28)13-11-18)29-23-14-9-17(2)15-21(22)23/h4-16,25H,3H2,1-2H3 |

Clave InChI |

KFRFEXIVXZXUGD-UHFFFAOYSA-N |

SMILES canónico |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12045020.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045041.png)

![Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)

![6-Hydroxy-N-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045072.png)